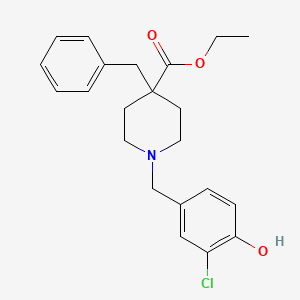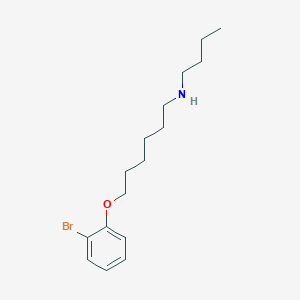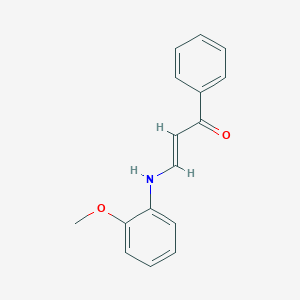![molecular formula C12H17N3O B5047352 N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide](/img/structure/B5047352.png)
N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide is a complex organic compound with a unique structure that combines a cyano group, a formamide group, and a hexahydro-1,4-methanocyclopenta[c]pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a photoredox and Reissert-type reaction, which allows for the direct α-cyanation and N-acylation of tetrahydroisoquinolines using air as the oxidant and acyl cyanide as the acyl and cyano source .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The formamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyano group can yield carboxylic acids, while reduction can yield primary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide exerts its effects is not fully understood. it is likely to involve interactions with specific molecular targets and pathways. For example, the cyano group could interact with enzymes or receptors, leading to changes in cellular function.
Comparison with Similar Compounds
N-(1-cyano-3a,6a-dimethylhexahydro-1,4-methanocyclopenta[c]pyrrol-2(1H)-yl)formamide can be compared with other similar compounds, such as:
N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline: This compound has a similar cyano and acyl group but a different ring system.
Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one hydrochloride: This compound has a similar hexahydro ring system but lacks the cyano and formamide groups.
The uniqueness of this compound lies in its combination of functional groups and ring system, which gives it distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-cyano-6,7-dimethyl-4-azatricyclo[4.3.0.03,7]nonan-4-yl)formamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-10-7-15(14-8-16)12(6-13)5-9(10)3-4-11(10,12)2/h8-9H,3-5,7H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAMOYDZPWGQIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C1(CN(C2(C3)C#N)NC=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 3-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5047274.png)


![1-[4-(benzyloxy)benzyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5047298.png)

![ETHYL 5-ACETYL-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-PHENYLPROPANAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B5047316.png)
![2-phenyl-4-{4-[3-(1H-pyrazol-1-yl)benzyl]-1-piperazinyl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5047320.png)
![5-chloro-2-methoxy-N-[4-(piperidine-1-carbonyl)phenyl]benzamide](/img/structure/B5047322.png)
![2-(3-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-3-oxopropyl)pyrazine](/img/structure/B5047327.png)
amino}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B5047335.png)
![N-(3-IODOPHENYL)-4-{4-[(3-IODOPHENYL)CARBAMOYL]PHENOXY}BENZAMIDE](/img/structure/B5047338.png)
![8-[2-(2-ethoxyphenoxy)ethoxy]quinoline](/img/structure/B5047363.png)

![2-[(3-Ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)amino]-3-hydroxypropanoic acid](/img/structure/B5047376.png)
